molecular formula C21H28N2O3 B5541127 1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone

1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone

Cat. No.: B5541127
M. Wt: 356.5 g/mol
InChI Key: PYNWYTWEVAIYPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-cyclopentyl-4-{[3-(2,6-dimethylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as S-(+)-Modafinil or Armodafinil and is a eugeroic drug that promotes wakefulness and alertness.

Scientific Research Applications

Novel Synthetic Strategies for Lactams

A novel synthetic strategy for the stereocontrolled preparation of di- and trisubstituted azetidinone, pyrrolidinone, and piperidinone derivatives has been developed. This approach utilizes the ozonolytic cleavage of azaspirocyclic 2,5-cyclohexadienones, leading to usefully substituted products. This method offers a new pathway for creating highly substituted lactams and N-hydroxy lactams with potential applications in medicinal chemistry and drug development (Wardrop & Burge, 2005).

Ligand Design for Ammonium Cation Interaction

The design and synthesis of a new tetraazamacrocycle demonstrate a novel ligand structure capable of selectively interacting with simple ammonium cations. This compound shows potential for applications in selective cation binding, highlighting the importance of preorganized binding side-arms for efficient cation interaction. This could have implications in areas such as molecular recognition and sensor development (Formica et al., 2003).

Supramolecular Assemblies and Crystal Engineering

Research into the supramolecular assemblies of 1,2,4,5-benzenetetracarboxylic acid with various aza donor molecules has expanded our understanding of host-guest systems and molecular tapes. These findings contribute to the field of crystal engineering, offering insights into the design and synthesis of complex structures with potential applications in materials science (Arora & Pedireddi, 2003).

Antidepressant and Nootropic Agents

The synthesis and evaluation of Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone have shown potential as antidepressant and nootropic agents. This research indicates the therapeutic potential of these compounds, paving the way for the development of new treatments for depression and cognitive disorders (Thomas et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with. Without specific information, it’s difficult to provide a detailed analysis of the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a drug, for example, future research could focus on improving its efficacy, reducing its side effects, or finding new therapeutic applications .

Properties

IUPAC Name

1-cyclopentyl-4-[3-(2,6-dimethylphenoxy)azetidine-1-carbonyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-14-6-5-7-15(2)20(14)26-18-12-22(13-18)21(25)16-10-19(24)23(11-16)17-8-3-4-9-17/h5-7,16-18H,3-4,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYNWYTWEVAIYPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2CN(C2)C(=O)C3CC(=O)N(C3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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